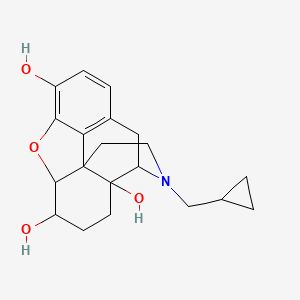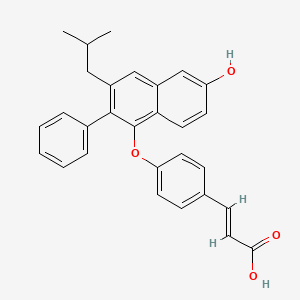![molecular formula C22H22BrNO2 B10792549 N-[2-(3-(3-Bromomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide](/img/structure/B10792549.png)
N-[2-(3-(3-Bromomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-(3-Bromomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide is a complex organic compound with the molecular formula C22H22BrNO2. This compound is characterized by the presence of a bromomethylphenyl group and a methoxynaphthyl group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-(3-Bromomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by a series of substitution reactions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques is essential to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-(3-Bromomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Electrophiles: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-[2-(3-(3-Bromomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-(3-Bromomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The bromomethylphenyl group may interact with enzymes or receptors, leading to changes in cellular processes. The methoxynaphthyl group may also play a role in modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-{2-[7-Methoxy-3-(3-methylbutyl)-1-naphthyl]ethyl}acetamide: Shares structural similarities but differs in the substitution pattern on the naphthyl group.
2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide: Contains a bromomethyl group but has different functional groups attached.
Uniqueness
N-[2-(3-(3-Bromomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C22H22BrNO2 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-[2-[3-[3-(bromomethyl)phenyl]-7-methoxynaphthalen-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C22H22BrNO2/c1-15(25)24-9-8-19-12-20(17-5-3-4-16(10-17)14-23)11-18-6-7-21(26-2)13-22(18)19/h3-7,10-13H,8-9,14H2,1-2H3,(H,24,25) |
InChI Key |
RAMUUOBCITZZIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)C3=CC=CC(=C3)CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-8-fluoro-N-[3-(5-fluoro-1H-indol-3-yl)propyl]-5-methoxy-N-propylchroman-3-amine](/img/structure/B10792472.png)
![Biphenyl-4-carboxylic acid {4-[(5-hydroxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amino]-butyl}-amide](/img/structure/B10792479.png)
![N-[3-(5-Fluoro-1H-indol-3-yl)propyl]-5-methoxy-N-propylchroman-3-amine](/img/structure/B10792485.png)

![N-[4-[4-(4-Biphenyl)triazol-1-yl]butyl]-N-propyl-N-(4-ethynylcyclohex-3-en-1-yl)amine](/img/structure/B10792502.png)
![1-(2,4-dimethylphenyl)-4-[(1R)-1-[(1S,2S)-2-methyl-2-phenylcyclopropyl]ethyl]piperazine](/img/structure/B10792504.png)
![N-[4-[4-(4-Biphenyl)triazol-1-yl]butyl]-N-propyl-N-[4-(2-trimethylsilylethynyl)cyclohex-3-en-1-yl]amine](/img/structure/B10792505.png)
![N-[2-(3-(3-Ethoxycarbonylaminophenyl)-7-methoxynaphth-1-yl)ethyl]acetamide](/img/structure/B10792514.png)
![N-[2-(3-(3-Acetylaminophenyl)-7-methoxynaphth-1-yl)ethyl]acetamide](/img/structure/B10792517.png)
![N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]butyramide](/img/structure/B10792518.png)
![N-[2-(3-(3-Aminomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide](/img/structure/B10792526.png)

![N-[2-(3-(3-Iodomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide](/img/structure/B10792556.png)

